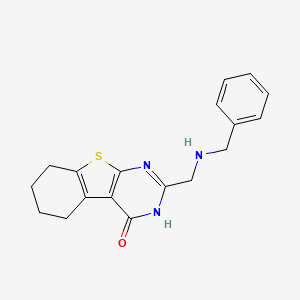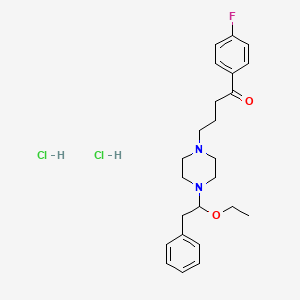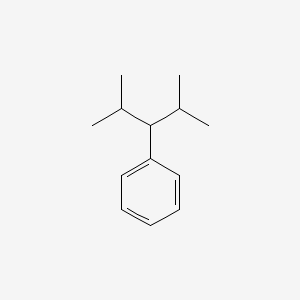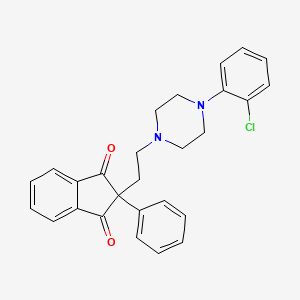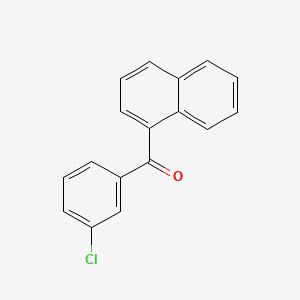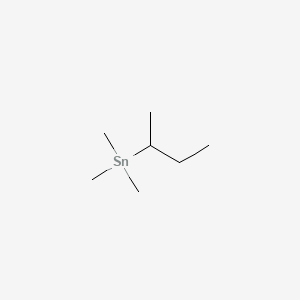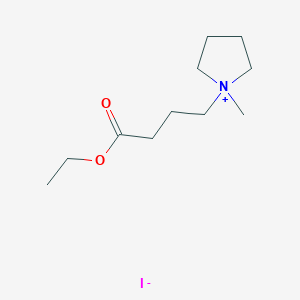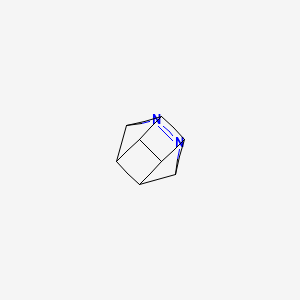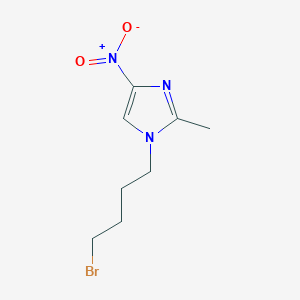
Oxirane, (2,6-dimethyl-5-heptenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, (2,6-dimethyl-5-heptenyl)-: is an organic compound with the molecular formula C11H20O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oxirane, (2,6-dimethyl-5-heptenyl)- can undergo oxidation reactions to form diols. This is typically achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Oxirane, (2,6-dimethyl-5-heptenyl)- is used as an intermediate in the synthesis of complex organic molecules due to its high reactivity.
Biology:
Biocompatibility Studies: The compound is studied for its biocompatibility in applications involving direct contact with consumers, such as in cosmetics and personal care products.
Medicine:
Drug Development: Epoxides are explored for their potential use in drug development due to their ability to form covalent bonds with biological targets.
Industry:
Polymer Production: Epoxides are used in the production of polymers and resins, which have applications in coatings, adhesives, and composites.
Wirkmechanismus
Epoxide Ring Opening: The primary mechanism by which Oxirane, (2,6-dimethyl-5-heptenyl)- exerts its effects is through the opening of the epoxide ring. This can occur via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
Molecular Targets and Pathways: The compound can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to covalent modifications that can alter their function.
Vergleich Mit ähnlichen Verbindungen
Ethylene Oxide: A simpler epoxide with a similar three-membered ring structure but without the 2,6-dimethyl-5-heptenyl side chain.
Propylene Oxide: Another simple epoxide with a three-membered ring structure and a methyl group attached to the ring.
Uniqueness:
Side Chain: The presence of the 2,6-dimethyl-5-heptenyl side chain in Oxirane, (2,6-dimethyl-5-heptenyl)- makes it unique compared to simpler epoxides like ethylene oxide and propylene oxide. This side chain can influence the compound’s reactivity and its interactions with other molecules.
Eigenschaften
CAS-Nummer |
15358-94-8 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(2,6-dimethylhept-5-enyl)oxirane |
InChI |
InChI=1S/C11H20O/c1-9(2)5-4-6-10(3)7-11-8-12-11/h5,10-11H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
BXHTXFZIEPAUHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
